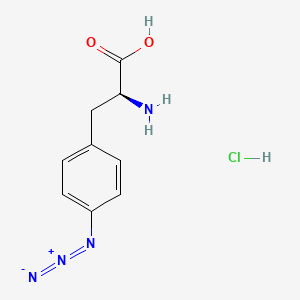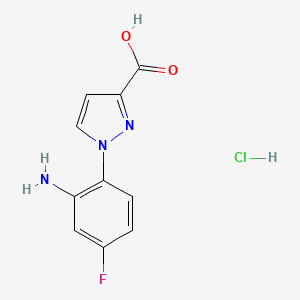
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride” is a complex organic molecule. It seems to be related to a class of compounds known as HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This allows the histones to wrap the DNA more tightly. HDAC inhibitors are used in cancer treatment .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The compound has been studied for its synthesis and characterization. For instance, McLaughlin et al. (2016) identified and characterized a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate identification in research chemicals and the potential for mislabeling (McLaughlin et al., 2016).
Structural and Functional Studies
- Functionalization Reactions : Studies on the functionalization reactions of similar pyrazole derivatives have been conducted, as seen in the work of Yıldırım and Kandemirli (2006), who investigated reactions with various aminophenols (Yıldırım & Kandemirli, 2006).
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand their molecular configuration, as shown in the study by Jasinski et al. (2012) (Jasinski et al., 2012).
Biological Activity
- Antimicrobial Activity : Some pyrazole derivatives, including those related to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, have been investigated for their antimicrobial properties. Puthran et al. (2019) synthesized novel Schiff bases using pyrazole derivatives and evaluated their antimicrobial activity (Puthran et al., 2019).
Applications in Drug Design and Antipsychotic Agents
- Drug Design : Pyrazole derivatives have been explored for their potential in drug design, particularly as antipsychotic agents. Wise et al. (1987) evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic properties, noting their distinct pharmacological profiles compared to traditional antipsychotic drugs (Wise et al., 1987).
Propriétés
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFBMNAZNWGSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
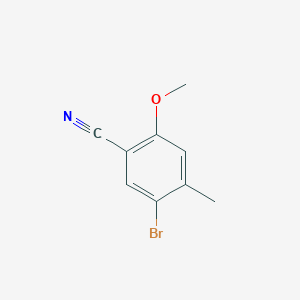



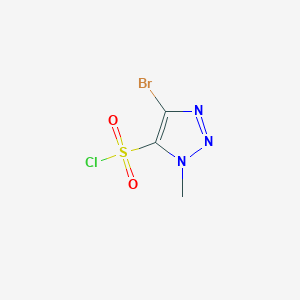


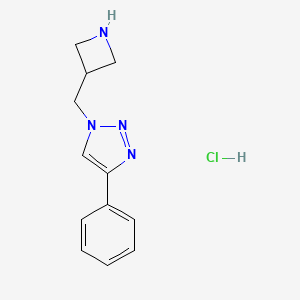

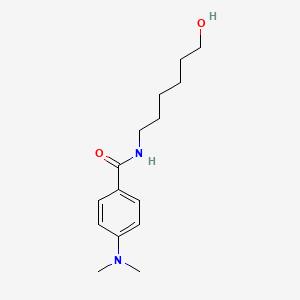

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)
